molecular formula C10H13ClN4 B12919652 5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-83-2

5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine

Cat. No.: B12919652
CAS No.: 89099-83-2
M. Wt: 224.69 g/mol
InChI Key: KUPSGKRDVMPAAQ-UHFFFAOYSA-N
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Description

5-Chloro-N-isobutylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and an isobutyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-isobutylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-N-isobutylimidazo[1,2-a]pyrimidin-7-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-isobutylimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-isobutylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar in structure but with a nitrogen atom replaced by a carbon atom.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine scaffold.

Uniqueness

5-Chloro-N-isobutylimidazo[1,2-a]pyrimidin-7-amine is unique due to the presence of the chlorine atom and the isobutyl group, which confer specific chemical properties and biological activities that may not be present in other similar compounds.

Properties

CAS No.

89099-83-2

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

5-chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C10H13ClN4/c1-7(2)6-13-9-5-8(11)15-4-3-12-10(15)14-9/h3-5,7H,6H2,1-2H3,(H,12,13,14)

InChI Key

KUPSGKRDVMPAAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

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